molecular formula C16H16N6O2S3 B2883682 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 477215-22-8

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2883682
CAS No.: 477215-22-8
M. Wt: 420.52
InChI Key: PNCWEPCGACJUDT-UHFFFAOYSA-N
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Description

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, contributing to its biochemical activity

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. The compound has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to better understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are needed to better understand these dosage effects .

Metabolic Pathways

Studies on the enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, are needed to better understand these metabolic pathways .

Transport and Distribution

Studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, are needed to better understand these processes .

Subcellular Localization

Studies on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are needed to better understand these processes .

Preparation Methods

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The resulting 1,3,4-thiadiazole derivatives are then further reacted with various substituents to obtain the final compound .

Chemical Reactions Analysis

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its dual thiadiazole rings, which enhance its biological activity. Similar compounds include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications.

Biological Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex thiadiazole derivative with potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiadiazole Rings : Two thiadiazole moieties that contribute to its biological activity.
  • Propanamide Group : Enhances solubility and reactivity.
  • Sulfanyl Substituent : Impacts the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32.6 μg/mL
Escherichia coli31.5 μg/mL
Pseudomonas aeruginosa29.8 μg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized below:

Cell Line IC50 (μM) Comparison
MCF-710.84 ± 4.2Doxorubicin (0.92 ± 0.1)
HepG220.12 ± 6.20Doxorubicin (0.92 ± 0.1)

The low IC50 values indicate that the compound is a strong candidate for further development as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Cell Cycle Disruption : It can induce apoptosis in cancer cells without causing cell cycle arrest.
  • Interaction with Biological Macromolecules : The unique structure allows it to bind effectively to proteins and nucleic acids, modulating their activity.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiadiazole derivatives and tested their cytotoxicity against MCF-7 and HepG2 cells using the MTT assay.
    • Results indicated that compounds with specific substitutions exhibited enhanced anticancer activity compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of various thiadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The study emphasized the potential of these compounds in treating resistant bacterial strains .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCWEPCGACJUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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